2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Lipophilicity logD Bioisostere

2-Oxaspiro[3.3]heptan-6-amine HCl is a conformationally rigid sp³-rich spirocyclic primary amine that serves as a predictable morpholine replacement. It lowers logD₇.₄ by −1.2 units while enhancing amine basicity (ΔpKa +1.5), delivering superior aqueous solubility and metabolic stability (HLM CLint reduced up to 5.5-fold vs. morpholine parent). Validated in clinical-stage antitubercular candidate TBI-223 and CNS programs, this scaffold rescues leads from hERG liability and lipophilicity-driven attrition. Supplied as stable, free-flowing solid at ≥97% purity for automated parallel synthesis. Scale-up to 100 g available.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 1523618-04-3
Cat. No. B3028061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[3.3]heptan-6-amine hydrochloride
CAS1523618-04-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1C(CC12COC2)N.Cl
InChIInChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H
InChIKeyIHSRDAQLBHZRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxaspiro[3.3]heptan-6-amine Hydrochloride (CAS 1523618-04-3): Sourcing Guide for the Morpholine-Bioisosteric Spirocyclic Amine Building Block


2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS 1523618-04-3, free base CAS 1363381-78-5) is a conformationally rigid, sp³-rich spirocyclic primary amine building block comprising an oxetane ring fused to a cyclobutylamine via a quaternary spiro center . It belongs to the 2-oxaspiro[3.3]heptane family, which serves as a validated bioisostere of morpholine in medicinal chemistry, and is distinguished by its ability to simultaneously lower lipophilicity, increase aqueous solubility, and enhance metabolic stability relative to the common six-membered saturated heterocycles it replaces [1]. The hydrochloride salt form (MW 149.62, typically supplied at ≥97% purity) provides a stable, weighable solid suitable for direct use in parallel synthesis and lead optimization workflows .

Why Morpholine, Piperidine, or 1-Oxa-Spiro Isomers Cannot Simply Replace 2-Oxaspiro[3.3]heptan-6-amine in Lead Optimization


The 2-oxaspiro[3.3]heptan-6-amine scaffold is not merely a 'constrained morpholine'—its physicochemical signature differs fundamentally from morpholine, piperidine, and its 1-oxa regioisomer. Introducing the spirocyclic oxetane center into a morpholine replacement lowers logD₇.₄ by up to −1.2 units while simultaneously increasing amine basicity (ΔpKa up to +1.5) [1]. In contrast, the 1-oxaspiro regioisomer places the oxygen atom adjacent to the spiro center, producing a different electron-withdrawing geometry and a distinct pKa-shift profile that is relatively underexplored in medicinal chemistry [2]. Meanwhile, all-carbon spiro[3.3]heptane amines lack the solubilizing oxetane oxygen entirely, forfeiting the aqueous solubility gains that make the 2-oxa scaffold a preferred morpholine surrogate [3]. These differences are not cosmetic—they dictate microsomal clearance rates, permeability, and target engagement in matched-pair comparisons [1].

2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Reduction: ΔlogD₇.₄ Up to −1.2 vs. Morpholine in Matched Molecular Pairs

In a systematic matched-pair analysis of 2-oxa-6-azaspiro[3.3]heptane replacements for morpholine, Degorce et al. (2019) reported consistent logD₇.₄ reductions. For the AZD1979 series (6a morpholine vs. 6b spiro), ΔlogD₇.₄ = −1.2 was observed. For the IRAK4 inhibitor series (5a vs. 5b), ΔlogD₇.₄ = −0.7. Across all heteroatom-substituted spiro[3.3]heptanes, Burkhard et al. (2010) reported an average ΔlogD of −0.75 relative to monocyclic counterparts [1]. The 2-oxa-6-azaspiro[3.3]heptane core thus consistently delivers a −0.7 to −1.2 logD₇.₄ reduction, which is substantially larger than the ΔlogD₇.₄ = −0.18 to −0.44 reported for one-carbon-bridged morpholines [2].

Lipophilicity logD Bioisostere Morpholine replacement

Basicity Modulation: pKa Increase of +0.6 to +1.5 Units vs. Morpholine Analogs

Replacing morpholine with the 2-oxa-6-azaspiro[3.3]heptane core consistently increases the amine pKa by +0.6 to +1.5 units due to the increased distance between the heteroatom and the basic nitrogen (γ-positioning rather than β), which reduces inductive electron withdrawal [1]. In the AZD1979 matched pair (6a morpholine vs. 6b spiro), the measured pKa shifted from 6.7 to 8.2 (ΔpKa = +1.5). In the IRAK4 series, pKa increased from 7.6 to 8.2 (ΔpKa = +0.6). For artefenomel analogs (9a vs. 9b), ΔpKa = +0.8. The predicted pKa of the 2-oxaspiro[3.3]heptan-6-amine free base is approximately 9.96 , placing it ~1.6 units above morpholine (pKa ≈ 8.33) and in the range attractive for optimizing ionic interactions with Asp/Glu residues in target binding pockets [1].

Amine basicity pKa Bioisostere Morpholine surrogate

Metabolic Stability: Human Liver Microsome CLint Reduced up to 5.5-Fold vs. Morpholine Parent

The metabolic stability benefit of the 2-oxa-6-azaspiro[3.3]heptane scaffold is quantitatively demonstrated in the AZD1979 matched pair (6a morpholine vs. 6b spiro): human liver microsome (HLM) intrinsic clearance dropped from 72 to 13 μL/min/mg (5.5-fold reduction), while human/rat hepatocyte clearance decreased from 61/190 to 11/5.1 μL/min/10⁶ cells (5.5-fold and 37-fold reduction, respectively) [1]. In the IRAK4 series (5a vs. 5b), both morpholine and spiro analogs showed HLM CLint <3 μL/min/mg, but the spiro analog maintained lower hepatocyte clearance (HH/RH <1/8 vs. <1/14). Burkhard et al. (2010) further demonstrated that most spiro[3.3]heptane compounds were oxidatively degraded at lower rates than their six-membered monocyclic analogues in both human and mouse liver microsomes, with examples such as 29 vs. 6 showing differences of roughly an order of magnitude [2].

Metabolic stability Microsomal clearance HLM CLint ADME optimization

Antibacterial/Antitubercular Potency Retention: 2-Oxa-6-azaspiro[3.3]heptane Linezolid Analogs Match or Approach Parent Activity

In a 2016 study replacing the morpholine ring of linezolid with the 2-oxa-6-azaspiro[3.3]heptane bioisostere, Gadekar et al. demonstrated that the key antibacterial and antitubercular activities were substantially retained. Compound 22 (spiro analog) exhibited IC₅₀ values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively—similar to the antibacterial profile of linezolid (1) [1]. Against Mycobacterium tuberculosis, azaspiro analogs displayed IC₅₀ values of 1.56–16.34 µg/mL, comparable to linezolid [2]. The N-acetyl derivative 18 was similar to linezolid in its antitubercular profile, confirming that the core scaffold replacement does not intrinsically abolish target engagement [1]. This contrasts with other morpholine bioisostere attempts (e.g., one-carbon bridged morpholines) that sometimes suffer greater potency losses.

Antibacterial Antitubercular Linezolid bioisostere Oxazolidinone

Aqueous Solubility: Spiro[3.3]heptanes Show up to ~10-Fold Higher Intrinsic Solubility than Cyclohexane Analogs

Burkhard et al. (2010) reported that heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane analogues, with differences described as 'quite remarkable' in some cases—for example, tert-butyl carbamates 29 (spiro) and 6 (monocyclic) showed a solubility difference of roughly an order of magnitude [1]. Most spirocyclic compounds had higher intrinsic solubility even when logP values were similar or higher (ΔlogP > 0). The oxetane ring in 2-oxaspiro[3.3]heptanes is specifically noted to confer enhanced solubility and reduce metabolic degradation relative to commonly employed fragments such as morpholine, gem-dimethyl, or carbonyl groups [2]. This solubility advantage is attributed to the polarity of the oxetane oxygen and the reduced crystal lattice energy of the non-planar spiro scaffold [1].

Aqueous solubility Thermodynamic solubility Spiro scaffold Developability

Scalable Synthesis for TBI-223: Demonstrated Kilogram-Scale Processability of the 2-Oxa-6-azaspiro[3.3]heptane Core

Cardoso et al. (2023) reported a practical, protecting-group-free two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane—the key intermediate for the clinical-stage tuberculosis drug candidate TBI-223—demonstrated at 100 g scale with 87% isolated yield and >99% final product purity [1]. This route replaced the previous cost-driving 2-oxa-6-azaspiro[3.3]heptane intermediate synthesis [2]. The availability of scalable chemistry for the 2-oxa-6-azaspiro[3.3]heptane core contrasts with the 1-oxaspiro[3.3]heptane regioisomer, which required 6–13 steps from 3-oxocyclobutane-1-carboxylic acid for decagram-scale synthesis of only seven building blocks—indicating a substantially higher synthetic burden for the regioisomeric scaffold [3]. This process-chemistry maturity translates directly into reliable bulk procurement for the 2-oxa series.

Process chemistry Scalability TBI-223 Tuberculosis GMP intermediate

2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Morpholine Replacement in Antibacterial Oxazolidinone Lead Optimization (Linezolid-Class Programs)

Programs developing next-generation oxazolidinone antibiotics where morpholine metabolic liabilities (oxidative ring-opening) limit progression should prioritize 2-oxaspiro[3.3]heptan-6-amine as a direct morpholine bioisostere. Evidence demonstrates that the 2-oxa-6-azaspiro[3.3]heptane replacement retains antibacterial IC₅₀ values within ~2-fold of linezolid across Gram-positive and Gram-negative panels while simultaneously improving metabolic stability (HLM CLint reduced from 72 to 13 μL/min/mg) and lowering logD₇.₄ by up to −1.2 units [1]. This scaffold is also validated in the clinical-stage antitubercular candidate TBI-223, confirming translational relevance [2].

Lipophilicity-Driven Developability Rescue: Lowering logD Without Sacrificing Basicity

When a lead series containing morpholine, piperidine, or piperazine exhibits excessive lipophilicity (logD₇.₄ > 3) associated with hERG liability or poor solubility, 2-oxaspiro[3.3]heptan-6-amine provides a quantitatively predictable rescue: ΔlogD₇.₄ ≈ −0.75 (class average) to −1.2 (optimized) with a concurrent pKa increase of +0.6 to +1.5 that preserves or enhances target ionic interactions [1]. The matched-pair data for AZD1979 (6a→6b) show that this substitution does not detrimentally affect Caco-2 permeability (48→43 × 10⁻⁶ cm/s) or hERG IC₅₀ (16→22 μM), making it suitable for CNS and cardiovascular programs [1].

Parallel Synthesis and SAR Exploration of Spirocyclic Amine Libraries

The hydrochloride salt form (CAS 1523618-04-3, ≥97% purity) is a stable, free-flowing solid suitable for automated parallel synthesis and high-throughput experimentation [1]. Its primary amine functionality enables rapid diversification via amide coupling, reductive amination, sulfonamide formation, and N-arylation, facilitating the construction of spirocyclic compound libraries for SAR studies. The demonstrated 100 g-scale processability of the 2-oxa-6-azaspiro[3.3]heptane core ensures supply continuity from hit-to-lead through preclinical development [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

For CNS programs where balancing permeability, P-glycoprotein efflux, and metabolic stability is critical, the 2-oxaspiro scaffold offers a differentiated property profile: the pKa increase to ~8.2–10.0 falls within the CNS-active range, while the lower logD₇.₄ reduces non-specific brain tissue binding. The spirocyclic oxetane confers enhanced solubility [1] and reduced metabolic degradation in human hepatocytes (HH CLint reduced up to 5.5-fold vs. morpholine parent in the AZD1979 series [2]), addressing two common causes of CNS candidate attrition. The rigid, three-dimensional spiro geometry also introduces a 90° twist in the exit vector relative to morpholine, enabling exploration of novel chemical space in GPCR and ion channel targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.